N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide
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Overview
Description
N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with a 2-methylphenoxyacetyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide typically involves the following steps:
Formation of 2-methylphenoxyacetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2-methylphenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride.
Amidation: The acyl chloride is reacted with 4-aminophenylpropanamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)propanamide
- N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide
- N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)propanamide
Uniqueness
N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide is unique due to the presence of the 2-methylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-10-15(11-9-14)20-18(22)12-23-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLLAYOHJXFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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